molecular formula C21H14N2O2S B2369867 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide CAS No. 536729-90-5

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide

Cat. No.: B2369867
CAS No.: 536729-90-5
M. Wt: 358.42
InChI Key: BEWHWCVJTLSXHX-UHFFFAOYSA-N
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Description

N-(Acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide (CAS 536729-90-5) is a high-purity synthetic organic compound with a molecular formula of C21H14N2O2S and a molecular weight of 358.41 g/mol . This chemical features a unique polycyclic structure that incorporates an acenaphthothiazole ring system, a scaffold of significant interest in medicinal chemistry for its potential biological activities. Compounds containing the thiazole moiety, a core structural element of this molecule, are extensively researched for their broad spectrum of pharmacological properties . Thiazole derivatives are recognized for their applications in drug discovery, particularly in the design of molecules with antitumor, antimicrobial, and anti-Alzheimer activities . The structural architecture of this compound makes it a valuable candidate for researchers employing a multi-target directed ligand (MTDL) approach, especially in the field of neurodegenerative diseases (NDD) such as Alzheimer's disease . The development of such compounds is a critical focus in green and sustainable chemistry, where synergy between theoretical computational methods and experimental synthesis aims to design new drugs efficiently . This product is intended for research purposes such as biological screening, assay development, and as a building block in the synthesis of more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-17(12-25-14-8-2-1-3-9-14)22-21-23-19-15-10-4-6-13-7-5-11-16(18(13)15)20(19)26-21/h1-11H,12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWHWCVJTLSXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide is divisible into two critical stages:

  • Construction of the acenaphtho[1,2-d]thiazole scaffold .
  • Introduction of the 2-phenoxyacetamide moiety via acylation .

Retrosynthetic disconnection reveals acenaphtho[1,2-d]thiazol-8-amine as the pivotal intermediate, enabling late-stage functionalization with phenoxyacetic acid derivatives.

Synthesis of Acenaphtho[1,2-d]thiazol-8-amine

Cyclization of Acenaphthenequinone with Thiourea

The acenaphtho-thiazole core is synthesized via oxidative cyclization of acenaphthenequinone (1) with thiourea (2) under acidic conditions. This method adapts benzothiazole synthesis protocols to the fused polycyclic system:

$$
\text{Acenaphthenequinone} + \text{Thiourea} \xrightarrow[\text{H}2\text{SO}4]{\text{I}_2, \Delta} \text{Acenaphtho[1,2-d]thiazol-8-amine}
$$

Optimization Notes :

  • Iodine acts as a mild oxidant, enhancing ring-closure efficiency.
  • Sulfuric acid facilitates protonation of the carbonyl group, promoting nucleophilic attack by sulfur.
  • Reaction at 110–120°C for 6–8 hours yields the amine intermediate with 65–70% purity, necessitating silica gel chromatography for isolation.
Table 1. Cyclization Reaction Parameters
Parameter Value
Temperature 110–120°C
Time 6–8 hours
Oxidant I₂ (1.2 equiv)
Acid Catalyst H₂SO₄ (0.5 equiv)
Yield (Crude) 65–70%

Alternative Route: Acenaphthene-1,2-diamine and Carbon Disulfide

An alternative pathway employs acenaphthene-1,2-diamine (3) and carbon disulfide (4) in ethanol under reflux, forming the thiazole ring via intramolecular cyclization:

$$
\text{Acenaphthene-1,2-diamine} + \text{CS}2 \xrightarrow[\text{EtOH}]{\Delta} \text{Acenaphtho[1,2-d]thiazol-8-amine} + \text{H}2\text{S}
$$

Advantages :

  • Avoids harsh acidic conditions, improving functional group compatibility.
  • Yields : 55–60% after recrystallization from ethanol.

Acylation with Phenoxyacetic Acid

Carbodiimide-Mediated Coupling

The amine intermediate undergoes acylation with 2-phenoxyacetic acid (5) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

$$
\text{Acenaphtho[1,2-d]thiazol-8-amine} + \text{2-Phenoxyacetic Acid} \xrightarrow[\text{DCM}]{\text{EDCI/HOBt}} \text{this compound}
$$

Procedure :

  • Activation : 2-Phenoxyacetic acid (1.2 equiv), EDCI (1.3 equiv), and HOBt (1.3 equiv) are stirred in DCM at 0°C for 1 hour.
  • Coupling : The amine (1.0 equiv) and triethylamine (2.0 equiv) are added, with stirring continued at 0°C for 1 hour and room temperature for 12 hours.
  • Workup : The organic layer is washed with saturated NaHCO₃ and brine, dried (Na₂SO₄), and purified via silica gel chromatography.

Yield : 71–75% (white solid, m.p. 170–171°C).

Table 2. Acylation Reaction Conditions
Reagent Equiv Role
2-Phenoxyacetic Acid 1.2 Acylating Agent
EDCI 1.3 Coupling Agent
HOBt 1.3 Activating Agent
Triethylamine 2.0 Base

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.80 (t, J = 4.4 Hz, 1H, thiazole-H)
  • δ 7.42–7.23 (m, 9H, aromatic-H)
  • δ 4.92 (s, 2H, CH₂CO)
  • δ 5.65 (s, 2H, NH₂)

13C NMR (101 MHz, CDCl₃) :

  • δ 169.74 (C=O)
  • δ 158.29 (O–C₆H₅)
  • δ 145.37 (thiazole-C)

Alternative Synthetic Strategies

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces reaction time for the cyclization step by 75%, achieving comparable yields (68%) with reduced side products.

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids ([BMIM][BF₄]) offers a solvent-free alternative, though yields remain suboptimal (45–50%).

Challenges and Optimization Opportunities

  • Low Solubility : The acenaphtho-thiazole intermediate exhibits poor solubility in polar solvents, necessitating DCM or THF for reactions.
  • Byproduct Formation : Over-acylation at the thiazole nitrogen is mitigated by using HOBt to suppress racemization.
  • Scale-Up Limitations : Column chromatography remains a bottleneck; switching to recrystallization (ethanol/water) improves throughput.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include brominated derivatives, reduced amines, and substituted thiazole compounds, which can be further utilized in various applications .

Scientific Research Applications

Chemical Structure and Synthesis

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide features a thiazole ring fused with an acenaphthene moiety and a phenoxyacetamide group. Its synthesis typically involves multicomponent reactions, such as the condensation of acenaphthenequinone with aromatic aldehydes and ammonium acetate, often utilizing catalysts like ferric hydrogensulfate under reflux conditions. Advanced synthetic methods incorporating green chemistry principles are also employed to enhance efficiency and reduce environmental impact .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its diverse chemical reactivity allows it to participate in various reactions, including:

  • Oxidation : Can be oxidized using agents like N-bromosuccinimide (NBS) to form brominated derivatives.
  • Reduction : Reduction with lithium aluminum hydride (LiAlH4) yields corresponding amines.
  • Substitution : Electrophilic and nucleophilic substitution reactions are common at the thiazole ring and phenoxyacetamide moiety .

Biology

Biologically, this compound is being investigated for its antimicrobial and anticancer properties. Studies have shown that it can interact with biological macromolecules, potentially leading to therapeutic applications. For instance, compounds with similar structures have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest promising interactions between these compounds and AChE, indicating potential for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown efficacy as:

  • Anticancer agents : Certain derivatives exhibit notable growth inhibition against various cancer cell lines.
  • Neuroprotective agents : Compounds derived from similar thiazole structures have been evaluated for their ability to reduce amyloid beta aggregation and tau phosphorylation, key factors in Alzheimer's pathology .

Industrial Applications

In the industrial sector, this compound is utilized in developing advanced materials such as organic semiconductors and photovoltaic devices. Its unique chemical properties make it suitable for applications in electronic materials where stability and performance are crucial .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer activity against multiple cell lines. For example, one derivative showed over 80% growth inhibition in ovarian cancer cells (OVCAR-8) at specific concentrations .
  • Neuroprotective Properties : Research indicated that compounds similar to this compound effectively inhibited AChE activity in vitro with IC50 values comparable to known inhibitors. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

The acenaphtho[1,2-d]thiazole core distinguishes the target compound from analogs such as:

  • Triazole-naphthalene hybrids (e.g., compounds 6a–6c in ): These feature a 1,2,3-triazole ring fused to a naphthalene system .
  • Dihydronaphtho[1,3]thiazoles (e.g., ): A partially saturated thiazole ring fused to naphthalene, with a methoxy substituent .
  • Tetrahydrocarbazoles (): Carbazole-based systems with tetrahydro rings and acetamide side chains .

Key Differences :

  • Rigidity vs.
  • Electronic Effects : The sulfur atom in the thiazole ring may enhance electron-withdrawing properties relative to triazole or carbazole cores.

Substituent Variations in the Acetamide Moiety

The phenoxy group in the target compound’s acetamide chain contrasts with substituents in analogs:

Compound Substituent on Acetamide Molecular Formula Key Spectral Features (IR/NMR) Source
Target Compound Phenoxy (-OPh) Not provided Likely C=O ~1670–1680 cm⁻¹ (inferred) -
6b () 2-Nitrophenyl C₂₁H₁₈N₅O₄ C=O: 1682 cm⁻¹; NO₂: 1504 cm⁻¹
6c () 3-Nitrophenyl C₂₁H₁₈N₅O₄ C=O: 1676 cm⁻¹; NO₂: 1535 cm⁻¹
(PubChem entry) 4-Methylsulfonylphenyl Not provided Not available
8-Methoxy-dihydronaphthothiazole C₁₄H₁₄N₂O₂S Molecular weight: 274.34 g/mol

Functional Group Impact :

  • Electron-Withdrawing Groups (EWGs) : Nitro (6b, 6c) and methylsulfonyl () groups increase polarity and may enhance binding to biological targets .

Comparison with Analogs :

  • Triazole Derivatives () : Synthesized via Cu(OAc)₂-catalyzed cycloaddition (room temperature, 6–8 hours) .
  • Tetrahydrocarbazoles () : Prepared through Friedel-Crafts acylation followed by amidation .

Spectral Characterization (Inferred)

Based on analogs:

  • IR Spectroscopy : Expect C=O stretch at ~1670–1680 cm⁻¹ (similar to 6b–6c) and NH stretch at ~3260–3300 cm⁻¹ .
  • NMR : Aromatic protons in the acenaphtho-thiazole core would resonate at δ 7.2–8.5 ppm (cf. 6b: δ 7.20–8.61 ppm) .

Physicochemical Properties

  • Molecular Weight : Higher than dihydronaphthothiazoles (e.g., 274.34 g/mol in ) due to the larger acenaphthylene system .
  • Solubility: Phenoxy groups may reduce aqueous solubility compared to nitro- or sulfonyl-substituted analogs.

Research Implications

While direct pharmacological data for the target compound are absent, structural parallels suggest:

  • Antimicrobial Potential: Thiazole and triazole derivatives often exhibit activity against pathogens (e.g., discusses thiadiazole-containing antibiotics) .
  • Kinase Inhibition : Rigid polycyclic systems (e.g., acenaphthylene) are common in kinase inhibitors.

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of the Compound

This compound is characterized by a thiazole ring fused with an acenaphthene moiety and a phenoxyacetamide group. This unique structure contributes to its varied chemical reactivity and biological properties, making it a candidate for further pharmacological exploration.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for microbial survival.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, which plays a crucial role in regulating cell death pathways. Molecular docking studies suggest favorable binding interactions with the active site of Bcl-2, supporting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectivePotential protection against neurodegenerative diseases

Research Findings

Several studies have investigated the biological properties of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound exhibited significant antimicrobial activity against various bacteria, suggesting its potential use in treating infections .
  • Cytotoxicity Assays : In vitro assays have shown that this compound can effectively reduce cell viability in several cancer cell lines (e.g., MCF7 and HL-60), indicating its potential as an anticancer drug .
  • Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity

A recent study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was tested against MCF7 (breast cancer) and HL-60 (leukemia) cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the acenaphthothiazole core followed by coupling with phenoxyacetamide derivatives. Key steps include:

  • Core synthesis : Acenaphthylene-1,2-dione can react with thiazole precursors under reflux with catalysts like ferric hydrogensulfate (Fe(HSO₄)₃) in ethanol, as demonstrated in acenaphthoimidazole synthesis .
  • Coupling : Use 1,3-dipolar cycloaddition or nucleophilic substitution to attach the phenoxyacetamide moiety. Monitor reactions via TLC (hexane:ethyl acetate solvent systems) and purify via recrystallization (ethanol) .
  • Optimization : Adjust solvent ratios (e.g., tert-BuOH:H₂O for cycloaddition), catalyst loading (e.g., 10 mol% Cu(OAc)₂), and reaction time (6–8 hours at room temperature) to improve yields .

Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure of this compound?

  • Methodology :

  • IR : Identify key functional groups: C=O (~1670–1680 cm⁻¹), aromatic C=C (~1590 cm⁻¹), and NH stretches (~3260–3300 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For example, phenoxy protons appear as doublets (δ 6.8–7.5 ppm), and acenaphtho-thiazole protons resonate as multiplets in aromatic regions .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) to confirm purity .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodology :

  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values with reference drugs .
  • Antimicrobial activity : Test via agar dilution against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Assess interactions with targets like Bcl-2 or FGFR-1 using fluorescence polarization or kinase assays .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) elucidate the mechanism of action of this compound?

  • Methodology :

  • Docking simulations : Use software like AutoDock Vina to model interactions with Bcl-2 isoforms (PDB: 1G5M, 1GJH). Focus on hydrophobic interactions between the acenaphtho-thiazole core and the protein’s BH3 domain .
  • Binding efficiency : Calculate binding energy (ΔG) and compare with known inhibitors (e.g., ABT-199) to prioritize derivatives .

Q. How do structural modifications (e.g., substituents on the phenoxy ring) influence bioactivity, and how can SAR studies be designed?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) or bulky substituents to enhance target affinity. Synthesize analogs via azide-alkyne cycloaddition .
  • SAR analysis : Correlate substituent effects with bioassay data. For example, nitro groups at the phenyl ring may enhance cytotoxicity by improving membrane permeability .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodology :

  • Pharmacokinetic profiling : Measure solubility (logP), plasma stability, and metabolic clearance using HPLC-MS .
  • Formulation optimization : Use nano-carriers (e.g., liposomes) to improve bioavailability .
  • Mechanistic studies : Perform transcriptomics or proteomics to identify off-target effects or resistance pathways .

Q. How can reaction intermediates be characterized and purified to ensure reproducibility in multi-step syntheses?

  • Methodology :

  • Intermediate tracking : Use TLC (hexane:ethyl acetate gradients) and HPLC to monitor azide intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization (ethanol/water) for azido-acetamides .

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